molecular formula C22H21N3O B11133961 2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11133961
M. Wt: 343.4 g/mol
InChI Key: HJCDDLIVGFYOCG-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features both an indole and a tetrahydrocarbazole moiety These structural elements are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with indole and tetrahydrocarbazole derivatives.

    Reaction Steps:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Purification: Advanced purification techniques like recrystallization and chromatography to ensure high purity.

    Automation: Automated reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated indole and tetrahydrocarbazole derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Receptor Binding: May interact with biological receptors, influencing various biochemical pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals, particularly in oncology and neurology.

    Therapeutic Agents: Possible use as a therapeutic agent due to its bioactive properties.

Industry

    Material Science:

    Agriculture: Possible use in the development of agrochemicals.

Mechanism of Action

The compound’s mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The tetrahydrocarbazole moiety may interact with receptor sites, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure.

    Carbazole: A simpler structure lacking the tetrahydro moiety.

    N-acetyltryptamine: Similar in having an indole and an acetamide group but lacks the tetrahydrocarbazole structure.

Uniqueness

2-(1H-indol-1-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to the combination of indole and tetrahydrocarbazole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

2-indol-1-yl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C22H21N3O/c26-21(14-25-13-12-15-6-1-4-11-20(15)25)23-19-10-5-8-17-16-7-2-3-9-18(16)24-22(17)19/h1-4,6-7,9,11-13,19,24H,5,8,10,14H2,(H,23,26)

InChI Key

HJCDDLIVGFYOCG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CN4C=CC5=CC=CC=C54

Origin of Product

United States

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